(3-Sec-butoxyphenyl)methanol
Overview
Description
(3-Sec-butoxyphenyl)methanol: is an organic compound with the molecular formula C11H16O2. It is characterized by a phenyl ring substituted with a sec-butoxy group and a hydroxymethyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Sec-butoxyphenyl)methanol typically involves the reaction of 3-sec-butoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction conditions require careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process starting from phenol derivatives
Chemical Reactions Analysis
(3-Sec-butoxyphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can be reduced further to produce (3-sec-butoxyphenyl)methane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, acidic conditions.
Reduction: LiAlH4, anhydrous ether.
Substitution: Br2, FeBr3 catalyst, room temperature.
Major Products Formed:
Oxidation: (3-Sec-butoxy)benzoic acid.
Reduction: (3-Sec-butoxyphenyl)methane.
Substitution: Brominated derivatives of this compound.
Scientific Research Applications
(3-Sec-butoxyphenyl)methanol: has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
(3-Sec-butoxyphenyl)methanol: is similar to other phenol derivatives such as 3-ethoxyphenol and 3-propoxyphenol . its unique sec-butoxy group provides distinct chemical and physical properties that differentiate it from these compounds. The sec-butoxy group imparts greater steric hindrance and hydrophobicity, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
3-Ethoxyphenol
3-Propoxyphenol
3-Butoxyphenol
3-Isopropoxyphenol
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Properties
IUPAC Name |
(3-butan-2-yloxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-9(2)13-11-6-4-5-10(7-11)8-12/h4-7,9,12H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXNIEJIMVZIRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655717 | |
Record name | {3-[(Butan-2-yl)oxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-70-6 | |
Record name | {3-[(Butan-2-yl)oxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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